Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.76 g/mol . This compound is characterized by the presence of a benzyl group, a pyridine ring substituted with a chlorosulfonyl group, and a carbamate functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, with reaction temperatures maintained between 0°C and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding pyridine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Pyridine Derivatives: Formed from reduction reactions.
Scientific Research Applications
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific molecular pathways, such as those involving serine or cysteine residues in enzymes, thereby altering their function and activity.
Comparison with Similar Compounds
- Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- N-Benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
Comparison: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a chlorosulfonyl group. This makes it particularly reactive and suitable for applications involving enzyme inhibition and protein modification. In contrast, similar compounds may have different substitution patterns or functional groups, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C13H11ClN2O4S |
---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
benzyl N-(4-chlorosulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-6-7-15-8-11(12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
DWTAABOYOWQODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.